2-(3-Methyl-2-pyridyl)-4-phenylthiazole

Description

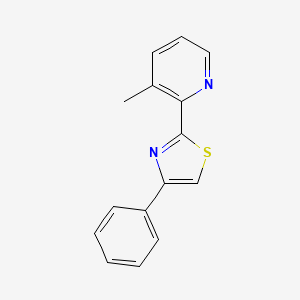

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyridin-2-yl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-11-6-5-9-16-14(11)15-17-13(10-18-15)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAHJLLDGODHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methyl 2 Pyridyl 4 Phenylthiazole and Its Analogs

Established Synthetic Routes to the Thiazole (B1198619) Ring System

The formation of the thiazole ring is a fundamental step in the synthesis of the target compound and its derivatives. Several classical methods are widely employed for this purpose.

Hantzsch Reaction for Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is directly applicable to the synthesis of 2-pyridyl-4-phenyl-thiazoles. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net

In the context of synthesizing 2-(3-Methyl-2-pyridyl)-4-phenylthiazole, the Hantzsch reaction would involve the reaction of a 4-substituted phenacyl bromide with a pyridine-2-carbothioamide. For instance, three new series of 2-pyridyl 4-phenyl-thiazoles have been synthesized via the classic Hantzsch thiazole synthesis by reacting thioamides with 4-substituted phenacyl bromides. researchgate.net The structures of the resulting compounds were confirmed using analytical techniques such as 1H NMR, 13C NMR spectroscopy, and HRMS. researchgate.net Microwave-assisted Hantzsch reactions have also been reported, offering advantages such as reduced reaction times and higher yields compared to conventional heating methods. nih.gov

A general representation of the Hantzsch synthesis for a 2-pyridyl-4-phenylthiazole is depicted below:

Table 1: Examples of Reactants in Hantzsch Thiazole Synthesis

| α-Haloketone | Thioamide | Resulting Thiazole |

| 2-Bromoacetophenone | Pyridine-2-carbothioamide | 2-(2-Pyridyl)-4-phenylthiazole |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 3-Methylpyridine-2-carbothioamide | 2-(3-Methyl-2-pyridyl)-4-(4-chlorophenyl)thiazole |

Condensation Reactions

Beyond the Hantzsch synthesis, other condensation reactions are also utilized to form the thiazole ring. One such method involves the reaction of acetophenone (B1666503) with thiourea (B124793) in the presence of iodine to produce 2-amino-4-phenylthiazole (B127512), a key intermediate. asianpubs.org This intermediate can then be further modified to introduce the desired pyridyl group at the 2-position.

Another approach involves a four-component condensation reaction. For example, the reaction of phenacyl bromide and thiosemicarbazide (B42300) with ethyl acetoacetate (B1235776) in the presence of an aryl aldehyde can yield complex thiazolyl-pyrazolone rings in good yields. researchgate.net

Specific Synthetic Approaches to Pyridyl-Thiazole Derivatives

The introduction of the pyridyl moiety onto the thiazole ring requires specific synthetic strategies. These can involve building the two heterocyclic rings in a sequential or concerted manner.

Multi-component Reactions in Pyridyl-Thiazole Synthesis

Multi-component reactions (MCRs) have gained prominence in heterocyclic synthesis due to their efficiency in constructing complex molecules in a single step. frontiersin.orgrsc.org These reactions are in line with the principles of green chemistry by minimizing waste and improving atom economy. frontiersin.org While a specific MCR for the direct synthesis of this compound is not extensively detailed in the provided context, the principles of MCRs can be applied. For instance, a one-pot synthesis could potentially involve an aldehyde, a β-keto ester, a nitrogen donor (like ammonia (B1221849) or an ammonium (B1175870) salt) to form a pyridine (B92270) ring, and a sulfur source for the thiazole ring. chemtube3d.comwikipedia.orgresearchgate.net The Hantzsch pyridine synthesis itself is a multi-component reaction that forms a dihydropyridine, which is then oxidized to the aromatic pyridine. chemtube3d.comwikipedia.org

Synthesis via Hydrazone Intermediates

Hydrazone intermediates offer a versatile platform for the synthesis of various heterocyclic compounds, including thiazoles and pyridines. nih.govnih.gov A general strategy involves the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone, which can then undergo cyclization reactions.

For example, the reaction of cyanoacetyl hydrazine (B178648) with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative. nih.gov This intermediate can then be subjected to a series of heterocyclization reactions to generate new heterocyclic compounds. nih.gov The reaction of this hydrazide-hydrazone with phenyl isothiocyanate followed by α-haloketones can lead to the formation of thiazole derivatives. nih.gov

Another example involves the condensation between acetophenone and 4-phenyl-2-hydrazino thiazole, which leads to the isolation of a pyrazoline (acetophenone hydrazone) as an intermediate in the synthesis of more complex thiazole derivatives. researchgate.net

Table 2: Synthesis of Heterocycles from Hydrazone Intermediates

| Starting Hydrazide-Hydrazone | Reagents | Resulting Heterocycle |

| Product of cyanoacetyl hydrazine and 3-acetylpyridine | 1. Phenyl isothiocyanate 2. Ethyl bromoacetate | Thiazole derivative |

| 4-phenyl-2-hydrazino thiazole | Acetophenone | Pyrazoline intermediate |

Synthetic Strategies Involving 2-Amino-4-phenylthiazole as a Precursor

2-Amino-4-phenylthiazole is a readily available and versatile starting material for the synthesis of a wide range of 2-substituted thiazole derivatives. asianpubs.orgscirp.orgresearchgate.net Several strategies can be employed to introduce the pyridyl group at the 2-amino position.

One common approach is the acylation of the 2-amino group with a pyridinoyl chloride, followed by further transformations. Refluxing 2-amino-4-phenylthiazole with different aromatic aldehydes in ethanol (B145695) can produce the corresponding 2-arylideneamino-4-phenylthiazoles. nih.gov Additionally, acylation with various acyl halides in dry pyridine can yield the corresponding amides. nih.gov

A series of compounds derived from the 2-amino-4-(2-pyridyl) thiazole scaffold have been synthesized and evaluated for their biological activities. nih.gov The synthesis of the core 2-amino-4-(2-pyridyl) thiazole can be achieved through the α-bromination of 2-acetylpyridine (B122185) followed by condensation with thiourea. nih.gov

Formation of Hybrid Pyridine-Thiazole Systems

The synthesis of hybrid structures incorporating both pyridine and thiazole rings is a significant area of heterocyclic chemistry. These systems are typically constructed by reacting precursors that contain either the pyridine or the thiazole ring, followed by a cyclization step to form the other. A common and effective method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.

To form a pyridine-thiazole hybrid, a thioamide containing a pyridine ring can be reacted with an appropriate α-haloketone. For instance, pyridine-4-carbothioamide can be refluxed with ethyl 2-chloro-3-oxobutanoate in ethanol to yield ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate. farmaciajournal.com This foundational reaction highlights a versatile pathway to link these two important heterocyclic systems.

Another established strategy involves the [2+3]-cyclocondensation reaction. This can be seen in the synthesis of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, where 1-(pyridin-2-yl)thiourea, acting as a sulfur and nitrogen binucleophile, is reacted with 2-chloroacetylacetone. mdpi.com Furthermore, novel series of thiazole derivatives incorporating a pyridine moiety have been synthesized by reacting 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various reagents like 2-oxo-N'-arylpropanehydrazonoyl chloride, chloroacetone, and α-bromoketones. nih.gov These methods demonstrate the modularity and effectiveness of building complex heterocyclic systems from readily available starting materials.

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, yield, and environmental footprint of chemical reactions. Microwave-assisted synthesis and rigorous optimization of reaction conditions are at the forefront of these advancements in the synthesis of pyridine-thiazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technique has been successfully applied to the synthesis of thiazole derivatives, offering significant advantages over conventional heating methods. bepls.com

A notable example is the rapid, solvent-free synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles. This is achieved through the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation. bohrium.com This approach provides the desired thiazole analogues in good to excellent yields within minutes, a stark contrast to the hours often required for traditional refluxing. bohrium.com The efficiency of this method is highlighted by the synthesis of hydrazinyl thiazoles, which can be prepared in a one-pot reaction under microwave irradiation at 300 W for as little as 30 to 175 seconds. bepls.com

| Product | Method | Reaction Time | Yield | Reference |

| N-phenyl-4-(pyridin-4-yl)thiazoles | Microwave Irradiation | 5 minutes | Good to Excellent | bohrium.com |

| Hydrazinyl thiazoles | Microwave Irradiation (300 W) | 30-175 seconds | Good | bepls.com |

This table showcases the efficiency of microwave-assisted synthesis for thiazole derivatives.

Optimization of Reaction Conditions

The yield and purity of synthesized compounds are highly dependent on reaction conditions. Optimization involves systematically varying parameters such as temperature, solvent, catalysts, and reaction time. For the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide, a close analog of the target compound, the synthetic route was optimized through careful selection of reaction temperature and the solvent used. aip.org

In many thiazole syntheses, such as the reaction of α-diazoketones with thiourea, using a green solvent like PEG-400 at 100 °C can lead to excellent yields (87–96%) in a relatively short time (2–3.5 hours). bepls.com Similarly, conducting reactions in water, another green solvent, has been shown to be effective for producing 4-substituted-2-(alkylsulfanyl)thiazoles, although it may require longer reaction times. bepls.com The choice of catalyst is also crucial; while some thiazole syntheses proceed efficiently without a catalyst, others benefit from the use of iodine or other agents to facilitate the reaction. bepls.comresearchgate.net

Derivatization and Functionalization Strategies

Once the core thiazole structure is synthesized, it can be further modified through various derivatization and functionalization reactions. These reactions target specific functional groups on the thiazole ring, allowing for the creation of a diverse library of related compounds.

Acylation Reactions of Thiazole Amines

The amino group on a 2-aminothiazole (B372263) ring is a common site for functionalization. Acylation, the introduction of an acyl group (R-C=O), is a straightforward method to produce thiazole amides. This reaction is typically carried out by treating the 2-aminothiazole derivative with an acyl halide or anhydride. nih.gov

For example, the acylation of 2-aminothiazole with various acyl halides in dry pyridine results in the corresponding amides in high yields. mdpi.com Similarly, 2-amino-4-substituted thiazoles can be acylated using O-acetylsalicyloyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov These reactions provide a reliable route to a wide range of N-(thiazol-2-yl)-amides.

| Thiazole Reactant | Acylating Agent | Conditions | Product | Reference |

| 2-aminothiazole | Various acyl halides | Dry pyridine | Corresponding amides | mdpi.com |

| 2-amino-4-chlorothiazole | O-acetylsalicyloyl chloride | THF, Et₃N | Thiazolide | nih.gov |

| [4-(2-aminothiazol-4-yl)phenoxy]acetonitrile | Substituted acid chloride/anhydride | Not specified | Phenyl thiazolyl amide derivatives | globethesis.com |

This table summarizes various acylation reactions performed on aminothiazole derivatives.

Schiff Base Formation with Thiazole Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily formed through the condensation reaction of a primary amine with an aldehyde or a ketone. Thiazole derivatives bearing a primary amino group are excellent substrates for this reaction.

The synthesis of thiazole-derived Schiff bases is generally achieved by refluxing a 2-aminothiazole, such as 2-amino-4-phenylthiazole, with various aromatic aldehydes in an alcohol solvent like ethanol. nih.gov Often, a catalytic amount of glacial acetic acid is added to facilitate the reaction. ijper.org This method is highly versatile and has been used to prepare a wide array of Schiff bases from different substituted aldehydes and aminothiazoles. zenodo.orgresearchgate.net

| Amine Reactant | Carbonyl Reactant | Conditions | Product Class | Reference |

| 2-amino-4-phenylthiazole | Various aromatic aldehydes | Reflux in ethanol | 2-arylideneamino-4-phenylthiazoles | nih.gov |

| 2-amino-4-phenyl thiazole | 3-aldehydosalicylic acid | Reflux in ethanol, glacial acetic acid (cat.) | Thiazole Schiff base | ijper.org |

| 2-amino-5-nitrothiazole | 5-hydroxy-2-methoxybenzaldehyde | Not specified | Imino-4-methoxyphenol thiazole Schiff base | researchgate.net |

This table provides examples of Schiff base formation using thiazole derivatives.

Incorporation of Other Heterocyclic Moieties (e.g., Pyrazole (B372694), Triazole, Thiadiazole)

The molecular hybridization of the this compound scaffold by incorporating other heterocyclic rings such as pyrazole, triazole, and thiadiazole has been a significant strategy in medicinal chemistry. This approach aims to create novel chemical entities by combining different pharmacophores into a single molecular framework. The synthesis of these hybrid molecules involves various methodologies, ranging from classical cyclization reactions to modern multicomponent strategies.

Incorporation of Pyrazole Moieties

The synthesis of thiazole-pyrazole hybrids is a well-explored area, with several reliable methods for covalently linking these two heterocyclic systems. A predominant strategy involves the Hantzsch thiazole synthesis, where a pyrazole-containing precursor is reacted with an α-halocarbonyl compound.

One of the most common approaches is the reaction between a pyrazole-carbothioamide derivative and a substituted phenacyl bromide. acs.orgnih.gov This (3+2) heterocyclization reaction efficiently constructs the thiazole ring onto the pre-formed pyrazole scaffold. For instance, the cyclization of 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides with phenacyl bromide in dimethylformamide (DMF) at room temperature yields the corresponding 4-phenyl-2-(pyrazol-1-yl)thiazole hybrids. acs.orgnih.gov Similarly, refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides and phenacyl bromide in ethanol is another effective variation of this method. acs.org

A multi-step synthetic route has also been employed, starting with the condensation of acetyl thiophene (B33073) with phenylhydrazine, followed by cyclization with phosphoryl chloride (POCl₃) in DMF to form a pyrazole-4-carbaldehyde. rsc.org This intermediate is then converted to a thiosemicarbazone, which subsequently reacts with various substituted phenacyl bromides under reflux in ethanol to produce the final pyrazolyl-thiazole derivatives. rsc.org

Multicomponent reactions (MCRs) offer a more streamlined approach. A one-pot, three-component reaction of an aryl glyoxal, an aryl thioamide, and a pyrazolone (B3327878) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature has been developed for the synthesis of pyrazole-linked thiazoles. acs.org This method is notable for being metal-free and proceeding under mild conditions. acs.org Another MCR involves the condensation of 1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehydes, thiosemicarbazide, and α-bromoketones to form a molecular hybrid containing pyrazole and thiazole moieties linked by a hydrazone bridge. nih.gov

Table 1: Synthetic Methodologies for Thiazole-Pyrazole Hybrids

| Starting Materials | Reagents & Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| Pyrazole-1-carbothioamides and Phenacyl bromide | Ethanol, Reflux, 5 h | 2-(Pyrazol-1-yl)thiazole | acs.org |

| Pyrazole-4-carbaldehyde, Thiosemicarbazide, and Phenacyl bromides | Multi-step: (1) Hydrazone formation; (2) Cyclization with phenacyl bromide, Ethanol, Reflux | Pyrazolyl-thiazole linked via hydrazone | rsc.orgnih.gov |

| Aryl glyoxal, Aryl thioamide, and Pyrazolones | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Room Temperature | Hydroxypyrazole-linked thiazole | acs.org |

Incorporation of Triazole Moieties

The synthesis of thiazole derivatives incorporating a triazole ring, both 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, has been achieved through several synthetic pathways.

For 1,2,3-triazole hybrids, the Hantzsch synthesis is again a viable method. A pyrazole-carbothioamide intermediate, which also contains a 1,2,3-triazole moiety, can be cyclized with substituted phenacyl bromides in refluxing ethanol to yield complex hybrids containing all three heterocyclic rings. acs.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another powerful tool for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govlongdom.org This reaction can be used to link a thiazole fragment bearing a terminal alkyne with an azide-containing molecule, or vice versa, under mild conditions, often using catalysts like CuSO₄·5H₂O and sodium ascorbate. nih.govlongdom.org

The synthesis of 1,2,4-triazole-thiazole hybrids often begins with a thiosemicarbazide precursor. Base-catalyzed cyclization of acyl thiosemicarbazides using reagents like sodium hydroxide (B78521) is a common method for forming the 3-aryl-5-mercapto-1,2,4-triazole ring. nih.gov These triazole-thiol derivatives can then be further functionalized and linked to a thiazole core. An alternative route involves the acid- or base-catalyzed intramolecular dehydrative cyclization of 1,4-disubstituted thiosemicarbazides, which can selectively yield either 1,3,4-thiadiazoles or 1,2,4-triazoles. ijnrd.org For example, refluxing a thiosemicarbazide in the presence of sodium hydroxide typically leads to the formation of the corresponding 1,2,4-triazole-3-thiol. researchgate.net

Table 2: Synthetic Methodologies for Thiazole-Triazole Hybrids

| Starting Materials | Reagents & Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| 1,2,3-Triazole-containing pyrazole-1-carbothioamide and Phenacyl bromides | Anhydrous Ethanol, Reflux, 1.5 h | Thiazole-pyrazole-1,2,3-triazole hybrid | acs.orgnih.gov |

| Acyl thiosemicarbazides | Ethanolic NaOH, Reflux | 3-Aryl-5-mercapto-1,2,4-triazole (precursor for linking to thiazole) | nih.gov |

| 1,4-Disubstituted thiosemicarbazides | NaOH (aq), Reflux | 4,5-Disubstituted-1,2,4-triazole-3-thiol (precursor for linking to thiazole) | ijnrd.orgresearchgate.net |

Incorporation of Thiadiazole Moieties

Hybrid molecules containing both thiazole and thiadiazole rings are synthesized through various cyclization strategies, most commonly leading to the 1,3,4-thiadiazole (B1197879) isomer.

A primary method for constructing the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazides. nih.gov This is typically achieved by reacting a suitable thiosemicarbazide with a carboxylic acid, followed by cyclodehydration using strong acids or dehydrating agents like polyphosphoric acid (PPA), concentrated sulfuric acid, or phosphorus oxychloride (POCl₃). nih.govencyclopedia.pubrsc.org For example, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared from a carboxylic acid and thiosemicarbazide in the presence of PPA and sulfuric acid. nih.gov This thiadiazole intermediate can then be incorporated into a larger structure containing a thiazole ring.

Another effective method involves the reaction of a thiazole-containing carbothioamide with hydrazonoyl chlorides. scispace.com This reaction proceeds via intramolecular cyclization of a non-isolable intermediate, followed by the elimination of an aniline (B41778) molecule to afford the 1,3,4-thiadiazole ring directly attached to the thiazole precursor. scispace.com

The intramolecular cyclization of 1,4-disubstituted thiosemicarbazides can also yield 1,3,4-thiadiazoles. When these precursors are treated with concentrated sulfuric acid at low temperatures, a dehydrative cyclization occurs, furnishing the corresponding 2,5-disubstituted 1,3,4-thiadiazole derivatives. ijnrd.org

Table 3: Synthetic Methodologies for Thiazole-Thiadiazole Hybrids

| Starting Materials | Reagents & Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| Thiosemicarbazide and Carboxylic Acid | Polyphosphoric acid (PPA) / H₂SO₄ or POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govencyclopedia.pubrsc.org |

| Thiazole-carbothioamide and Hydrazonoyl chlorides | Base-catalyzed cyclization | Thiazole-1,3,4-thiadiazole hybrid | scispace.com |

| 1,4-Disubstituted thiosemicarbazides | Concentrated H₂SO₄, 0°C to Room Temp. | 2,5-Disubstituted-1,3,4-thiadiazole | ijnrd.org |

Structural Elucidation and Spectroscopic Characterization

Application of Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(3-Methyl-2-pyridyl)-4-phenylthiazole, the expected signals would correspond to the protons of the methyl group, the pyridyl ring, the phenyl ring, and the thiazole (B1198619) ring. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, part of a heterocycle).

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.

| ¹H NMR | Atom | Anticipated Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | Ar-H | 7.20-8.00 | Multiplet |

| Pyridyl-H | Ar-H | 7.10-8.50 | Multiplet |

| Thiazole-H | Ar-H | ~7.50 | Singlet |

| Methyl-H | -CH₃ | ~2.50 | Singlet |

| ¹³C NMR | Atom | Anticipated Chemical Shift (δ, ppm) |

| Thiazole C2 | C=N | ~168.0 |

| Thiazole C4 | C-S | ~150.0 |

| Thiazole C5 | C-H | ~115.0 |

| Pyridyl C | Ar-C | 120.0-155.0 |

| Phenyl C | Ar-C | 125.0-140.0 |

| Methyl C | -CH₃ | ~18.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C=N bonds.

| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Pyridyl C=N | Stretching | ~1600 |

| Thiazole Ring | Vibrations | 1300-1500 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Ion | m/z (expected) | Identity |

| [M]⁺ | 252.33 | Molecular Ion |

| Fragments | Various | Fragments from the cleavage of the molecule |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This analysis provides the percentage of each element present in the molecule, which can be compared with the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound, with a molecular formula of C₁₅H₁₂N₂S, the theoretical elemental composition can be calculated.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 71.40 |

| Hydrogen | H | 4.79 |

| Nitrogen | N | 11.10 |

| Sulfur | S | 12.71 |

Advanced Characterization Techniques (e.g., X-ray Crystallography for related complexes)

For an unambiguous determination of the three-dimensional molecular structure, X-ray crystallography is the gold standard. This technique is particularly powerful for crystalline solids. While a crystal structure for this compound itself may not be readily available, this method is extensively used to characterize metal complexes where this compound acts as a ligand.

In such studies, the compound would be reacted with a metal salt to form a coordination complex. If suitable single crystals of the complex can be grown, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. This would unequivocally confirm the connectivity of the this compound ligand and its mode of binding to the metal ion. Such studies are crucial in the field of coordination chemistry for understanding the structure-property relationships of metal complexes. chemijournal.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. mdpi.com DFT is a widely used method that allows for the accurate prediction of molecular stability and chemical reactivity. mdpi.com Such calculations have been successfully applied to various pyridine (B92270) and thiazole (B1198619) derivatives to understand their structural and vibrational properties. nih.govresearchgate.netnih.gov These studies typically involve optimizing the molecular geometry to find the lowest energy state and then calculating various electronic properties based on this optimized structure. researchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical properties and biological activity. For molecules with multiple rotatable bonds, like 2-(3-Methyl-2-pyridyl)-4-phenylthiazole, this analysis identifies the most stable spatial arrangements (conformers). DFT calculations are used to determine the geometry of different conformers and their relative energies.

In related pyridine derivatives, DFT has been used to analyze the planarity of the molecule and the dihedral angles between different ring systems. For instance, in studies of 2-N-phenylamino-methyl-nitropyridine isomers, DFT calculations revealed non-planar conformations, with the dihedral angle between the pyridine and phenyl rings being a key parameter. nih.gov Similarly, for 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, the conformation of the linking bridge and the dihedral angle between the phenyl and pyridine rings were determined to be 88.2(5)°. nih.gov While specific conformational analysis data for this compound is not available in the reviewed literature, such studies would focus on the rotational barriers around the single bonds connecting the pyridine, thiazole, and phenyl rings to identify the most energetically favorable conformations.

DFT calculations provide several descriptors that help predict a molecule's chemical reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. nih.gov MEP maps use a color scale to show regions of positive (electron-deficient, susceptible to nucleophilic attack) and negative (electron-rich, susceptible to electrophilic attack) electrostatic potential. researchgate.net For thiazolidinone derivatives, MEP maps have been used to identify reactive and non-reactive centers within the molecule. researchgate.net These computational tools can predict how this compound might interact with other reagents or biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Thiazole and pyridine derivatives have been extensively studied using molecular docking to evaluate their potential as therapeutic agents. For example, novel thiazole conjugates were docked against the Rho6 protein to assess their potential as anti-hepatic cancer agents, with results showing good docking scores and binding interactions. nih.gov In another study, phenylthiazole acids were docked into the active site of the PPARγ complex to evaluate their potential as agonists for this receptor, which is important in glucose and lipid homeostasis. dovepress.com While specific molecular docking studies for this compound have not been reported in the available literature, this compound could be virtually screened against various protein targets to explore its potential biological activities based on its structural similarity to other bioactive thiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov By identifying which physicochemical properties or structural features (descriptors) are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. pensoft.net

QSAR studies have been performed on various classes of thiazole-containing compounds. For instance, a QSAR model was developed for a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives to predict their cytotoxic effects against osteosarcoma. nih.gov Another study focused on 2-aminothiazole (B372263) derivatives with anti-prion activity, where the developed QSAR model provided insights for designing new derivatives with potentially higher potency. nih.gov These models often reveal that properties like molecular volume, lipophilicity, and electronic parameters significantly influence biological activity. pensoft.net A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity to build a predictive model.

In Silico Screening and Drug-likeness Prediction (e.g., Lipinski's Rule of Five)

In silico screening involves the use of computational methods to assess the pharmacokinetic properties and "drug-likeness" of a compound. A widely used guideline is Lipinski's Rule of Five, which predicts the potential for oral bioavailability. etflin.com The rule states that a compound is more likely to be orally active if it meets the following criteria:

Molecular weight (MW) ≤ 500 daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

These parameters have been evaluated for numerous thiazole derivatives to assess their potential as drug candidates. nih.govmdpi.com For this compound, the parameters can be calculated based on its known structure.

| Parameter | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂S | - | - |

| Molecular Weight (MW) | 252.33 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (2 N atoms, 1 S atom) | ≤ 10 | Yes |

| LogP (Predicted) | ~3.5-4.0 (Estimated) | ≤ 5 | Yes |

Based on these calculations, this compound complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for potential development as an orally administered drug. Further in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions could provide a more comprehensive profile of its drug-like characteristics. mdpi.com

Coordination Chemistry and Metal Complexation of 2 3 Methyl 2 Pyridyl 4 Phenylthiazole and Its Analogs

Ligand Properties of Pyridyl-Thiazole Scaffolds

The coordination behavior of ligands based on the pyridyl-thiazole framework is dictated by the presence of multiple potential donor atoms and the electronic influence of its constituent aromatic rings.

Coordination Modes and Binding Sites (N, S Coordination)

Thiazole-based ligands are notable for containing both a "hard" nitrogen donor and a "soft" sulfur donor within the five-membered ring. nih.gov This dual nature allows them to coordinate with a wide range of hard and soft metal centers. nih.gov The most common coordination mode for 2-pyridyl-thiazole type ligands is as a bidentate chelate, utilizing the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the thiazole (B1198619) ring. This forms a stable five-membered chelate ring with the metal center.

However, other coordination modes are possible. Depending on the metal, its oxidation state, and the steric and electronic environment, coordination can also occur through the pyridine nitrogen and the thiazole sulfur (N,S coordination). In some cases, particularly with platinum(II), unusual monodentate coordination has been observed, where the ligand binds to the metal center solely through the pyridine nitrogen (κ¹-N coordination). nih.gov This versatility in binding allows for the formation of a wide array of complex structures, including mononuclear, dinuclear, and polymeric architectures.

Impact of Substituents on Coordination Preferences

The electronic and steric properties of substituents on the pyridyl or thiazole rings can significantly influence the ligand's coordination chemistry.

Electronic Effects: Electron-donating groups attached to the rings increase the electron density on the nitrogen donor atoms, enhancing their basicity and strengthening the resulting metal-ligand bonds. Conversely, electron-withdrawing groups decrease the basicity of the donor atoms, potentially weakening the coordination. In certain lanthanide complexes with para-substituted pyridine ligands, substituents that create a strong dipole moment by donating electron density to the pyridine ring can perturb the polarizability of the moiety, modifying the electrostatic interaction with the metal ion. nih.gov

Steric Effects: The size and position of substituents play a crucial role in determining the geometry of the resulting metal complexes. Bulky groups positioned near the coordinating nitrogen atoms can create steric hindrance, which may prevent the formation of certain geometries or favor others. For instance, sterically demanding ligands might favor the formation of tetrahedral complexes over octahedral ones or influence the adoption of a meridional versus a facial arrangement of ligands in an octahedral complex. researchgate.net The pKa of a potential coordinating group, which can be altered by substituents, can also dictate whether a ligand binds in a monodentate or bidentate fashion. nih.gov

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 2-(3-Methyl-2-pyridyl)-4-phenylthiazole and its analogs typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with specific geometries and metal-to-ligand ratios.

Complexation with Copper(II)

Copper(II) complexes of pyridyl-thiazole and related pyridyl-triazole ligands are commonly synthesized by reacting the ligand with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in a solvent like ethanol (B145695) or methanol. nih.govnih.gov The resulting complexes often feature a 1:2 metal-to-ligand ratio. Given the electronic preferences of the Cu(II) ion (d⁹ configuration), the resulting geometries are typically distorted from ideal symmetries, commonly yielding square planar or square pyramidal structures. nih.govtheopenscholar.com In some instances, binuclear complexes can form, where two copper centers are bridged by the pyridyl-azole ligands. nih.gov

| Complex | Geometry | Key Finding | Source |

|---|---|---|---|

| [Cu₂(LEt)₂(OAc)₂(dmf)₂] (HLEt = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole) | Distorted Square Pyramidal | Forms a binuclear complex with an almost planar Cu₂N₄ core. | nih.gov |

| [Cu(L)₂(OAc)₂] (L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) | Square Planar | The triazole ligand acts as a bidentate chelate through sulfur and an amine group. | nih.govnih.gov |

| [CuCl₂(4-pyim)] (4-pyim = 4-(2'-pyridyl)imidazole) | Distorted Tetrahedral (dimeric) | Forms dimers via bridging chloride ions and exhibits modest antiferromagnetic interactions. | theopenscholar.com |

Complexation with Cobalt(II) and Nickel(II)

The synthesis of cobalt(II) and nickel(II) complexes with pyridyl-thiazole type ligands generally proceeds by refluxing the ligand with the corresponding metal halide or acetate salt in an alcoholic solution. rsc.orgresearchgate.net The resulting structures are highly dependent on the metal-to-ligand ratio. With a 1:2 metal-to-ligand ratio, tetrahedral or square planar complexes are often formed. For example, complexes of the type [M(L)₂X₂] (where M = Co, Ni; X = halide) are frequently pseudotetrahedral. rsc.org When a 1:3 metal-to-ligand ratio is used, octahedral complexes such as [M(L)₃]²⁺ are typically isolated, where the three bidentate ligands coordinate to the metal center in either a facial or meridional fashion. researchgate.netresearchgate.net

| Complex | Geometry | Magnetic Moment (μeff, B.M.) | Source |

|---|---|---|---|

| [Ni(L1)₃][B₁₀H₁₀] (L1 = 1-Methyl-2-pyridin-2-yl-1H-benzimidazole) | Distorted Octahedral | - | researchgate.net |

| Co(PTMP)₃₂ (PTMP = 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine) | Distorted Octahedral | - | researchgate.net |

| [Co₂(Ppz)Cl₄] (Ppz = 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine) | Tetrahedral (dinuclear) | Magnetism governed by zero-field splitting of the Co(II) ion. | nih.gov |

| [Ni(PAR)-bipy] (PAR = 4-(2-pyridylazo) resorcinol) | Tetrahedral | 3.50 | scispace.com |

Complexation with Platinum(II)

Platinum(II) complexes are of significant interest due to their potential applications in materials science and catalysis. nih.gov The synthesis of Pt(II) complexes with pyridyl-thiazole and related pyridyl-benzothiazole ligands often utilizes precursors like [PtCl₂(DMSO)₂] or K₂[PtCl₄]. nih.govntu.edu.tw The reaction typically involves the substitution of the labile DMSO or chloride ligands by the stronger N-donor ligand. Platinum(II) complexes almost exclusively adopt a square planar geometry. Depending on the reaction conditions and the specific ligand, both mononuclear, e.g., [Pt(L)X₂], and binuclear complexes can be prepared. nih.govresearchgate.net In some cases, cyclometalation can occur, where the ligand undergoes C-H activation to form a C-Pt bond, resulting in a highly stable pincer or terdentate coordination. nih.gov

| Complex | Ligand Type | Key Feature | Source |

|---|---|---|---|

| [trans-PtCl₂(L)(DMSO)] (L = 2-(6-Br-2-pyridyl)-benzothiazole) | Pyridyl-benzothiazole | Shows an unusual monodentate κ¹-N-coordination mode. | nih.gov |

| [Pt(pbt)(μ-pz)]₂ (pbt = 2-phenylbenzothiazole) | Phenyl-benzothiazole | A bimetallic Pt(II)-Pt(II) complex with pyrazolate bridging ligands. | nih.govunirioja.es |

| [Pt(mppz)₂] (mppzH = 3-Methyl-5-(2-pyridyl) pyrazole) | Pyridyl-pyrazole | Planar complex that forms a slipped-stack structure in the solid state. | ntu.edu.tw |

| [Pt(PBT)X₂] (PBT = 2-(2′-pyridyl)benzthiazole; X = Cl, Br, I) | Pyridyl-benzthiazole | Forms stable, neutral square planar complexes. | researchgate.net |

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes derived from this compound and its analogs is crucial for understanding their chemical properties and potential applications. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed to provide a comprehensive picture of the coordination environment, molecular geometry, and bonding characteristics of these compounds.

Spectroscopic methods offer valuable insights into the ligand's coordination mode and the electronic environment of the metal center. Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for characterizing these complexes.

FTIR Spectroscopy: Infrared spectroscopy is instrumental in determining how the pyridyl-thiazole ligand coordinates to the metal ion. Changes in the vibrational frequencies of the pyridine and thiazole rings upon complexation serve as diagnostic markers. For instance, the C=N stretching vibrations within both heterocyclic rings are particularly sensitive to coordination. A shift in these bands to higher or lower frequencies in the complex's spectrum compared to the free ligand indicates the involvement of the nitrogen atoms in bonding with the metal center. In related pyridine- and pyrazole-based Ni(II) and Co(II) complexes, characteristic pyridine ring vibrations are observed around 1586 cm⁻¹ and 1387 cm⁻¹, while pyrazole (B372694) N-H vibrations appear near 3139 cm⁻¹. mdpi.com For palladium(II) complexes with 2-amino-4-phenylthiazole (B127512) derivatives, the ligands were found to bind to the metal through the nitrogen atom of the thiazole ring. irapa.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of these complexes in solution, particularly for diamagnetic metal ions like Zn(II) or Pd(II). The chemical shifts of the protons and carbons in the ligand are affected by coordination. Protons on the pyridine and thiazole rings, especially those adjacent to the coordinating nitrogen atoms, typically experience a downfield shift upon complexation due to the deshielding effect of the metal ion. researchgate.netsemanticscholar.org For example, in η³-allyl palladium(II) complexes of pyridylmethyl-coumarin esters, the signal for the ortho proton of the pyridine group shifts to higher frequencies by about 0.10–0.25 ppm, confirming coordination. semanticscholar.org This technique helps to establish the binding mode of the ligand in solution.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used for studying complexes with paramagnetic metal ions, such as Cu(II), Co(II), and Fe(II). The technique provides information about the oxidation state, coordination geometry, and the nature of the metal-ligand bond. The g-values obtained from EPR spectra can indicate the degree of covalent character in the metal-ligand bond. jocpr.com For instance, g-values less than 2.3 for Cu(II) complexes suggest a covalent nature of the bond between the metal and the donor atom. jocpr.com

Table 1: Representative Spectroscopic Data for Pyridyl-Thiazole Analog Complexes

| Technique | Feature | Observation | Significance | Reference |

|---|---|---|---|---|

| FTIR | Pyridine Ring Vibrations | Bands observed at 1586 and 1387 cm⁻¹ | Confirms coordination of the pyridine nitrogen. | mdpi.com |

| FTIR | Pyrazole N-H Vibration | Band observed at 3139 cm⁻¹ | Indicates involvement of pyrazole moiety in coordination. | mdpi.com |

| ¹H NMR | Pyridine ortho-proton | Downfield shift of 0.10-0.25 ppm | Confirms coordination of the pyridine arm to the metal center. | semanticscholar.org |

| EPR | g-value for Cu(II) complex | gₐᵥ value of 2.23 | Indicates covalent character in the metal-ligand bond. | jocpr.com |

For analogs of this compound, XRD studies have revealed diverse coordination geometries. For example, in complexes of 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine, Co(II) and Ni(II) were found to have a coordination number of 6 with a distorted octahedron geometry, while the Zn(II) complex adopted a distorted tetrahedron geometry with a coordination number of 4. researchgate.net Similarly, silver(I) complexes with 2-amino-3-methylpyridine (B33374) have been shown to form polymeric structures where the ligand bridges metal centers. mdpi.com The analysis of crystal packing often reveals significant non-covalent interactions, such as hydrogen bonding and π–π stacking, which stabilize the supramolecular architecture. mdpi.com

The structural data obtained from XRD is crucial for understanding the steric and electronic effects that govern the complex's properties and reactivity.

Table 2: Selected Crystallographic Data for Analogous Metal Complexes

| Compound | Metal Ion | Crystal System | Space Group | Geometry | Reference |

|---|---|---|---|---|---|

| Ag(I) complex with 2-amino-3-methylpyridine | Ag(I) | Orthorhombic | P2₁2₁2₁ | Polymeric | mdpi.com |

| Co(II) complex with PTMP* | Co(II) | - | - | Distorted Octahedron | researchgate.net |

| Zn(II) complex with PTMP* | Zn(II) | - | - | Distorted Tetrahedron | researchgate.net |

| Ni(II) coordination compound | Ni(II) | - | - | - | mdpi.com |

| Co(II) coordination compound | Co(II) | - | - | Mononuclear | mdpi.com |

*PTMP = 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine

Theoretical Studies on Metal Complexes

Computational chemistry provides a powerful complement to experimental studies, offering deeper insight into the electronic structure, bonding, and stability of metal complexes.

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate the properties of metal complexes. nih.gov These calculations can optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties, which can then be compared with experimental data from XRD and spectroscopy. nih.govnih.gov

For instance, DFT calculations have been used to infer that a "chelating effect" enhances the coordination ability of certain nitrogen atoms in ligands like 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine, even if they have lower electron density. researchgate.net Such studies can also be used to explore the relative stabilities of different possible isomers (e.g., cis vs. trans, or facial vs. meridional for octahedral complexes) and to understand the conformational landscape of the coordinated ligands. nih.gov By calculating the relative free energies, the most stable conformers in both the gas phase and in solution can be predicted, providing a more dynamic picture of the complex's structure. nih.gov

Table 3: Applications of Theoretical Calculations in Complex Characterization

| Calculation Type | Information Obtained | Significance | Reference |

|---|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, torsion angles | Comparison with experimental XRD data; prediction of stable structures. | nih.gov |

| Vibrational Analysis | Calculated IR and Raman spectra | Assignment of experimental vibrational bands. | nih.gov |

| NMR Shielding Tensors | Calculated chemical shifts | Correlation with experimental NMR spectra. | nih.gov |

| Relative Free Energies | Stability of different conformers/isomers | Understanding structural preferences and isomerism. | nih.gov |

Catalytic Applications of Pyridyl-Thiazole Metal Complexes

The unique electronic and steric properties imparted by pyridyl-thiazole ligands make their metal complexes promising candidates for catalysis. The combination of a π-accepting pyridine ring and a thiazole moiety can be tuned to influence the catalytic activity of the coordinated metal center.

A significant number of metal-thiazole complexes have been identified as catalytically active compounds. nih.gov The introduction of a pyridine ring into a ligand framework can enhance the stereochemical rigidity of the resulting complexes, which can be beneficial for stereoselective synthesis. unimi.it Metal complexes containing these ligands have been explored in various catalytic reactions, including C-C and C-O bond-forming reactions. unimi.it For example, palladium(II) complexes derived from new thiazole derivatives have been successfully used as heterogeneous catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, demonstrating high product yields and low reaction times. acs.org The stability and tunable nature of pyridyl-thiazole metal complexes make them attractive for the development of new and efficient catalytic systems.

Pharmacological and Biological Activities of 2 3 Methyl 2 Pyridyl 4 Phenylthiazole and Its Derivatives in Vitro & Preclinical Studies

Antimicrobial Activity

Derivatives of the phenylthiazole scaffold have demonstrated broad-spectrum antimicrobial activity, showing potential as effective agents against various multidrug-resistant pathogens. nih.govekb.eg The core structure, featuring a thiazole (B1198619) nucleus flanked by lipophilic and hydrophilic moieties, is crucial for its biological action. cu.edu.eg

Antibacterial Efficacy

Phenylthiazole compounds have been extensively investigated for their antibacterial properties, particularly against drug-resistant strains of bacteria. nih.gov

Phenylthiazole derivatives have shown potent activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov A lead aryl thiazole compound demonstrated the ability to inhibit MRSA growth at minimum inhibitory concentrations (MIC) as low as 0.5-1.1 µg/mL. cu.edu.eg Further modifications, such as the replacement of a lipophilic n-butylphenyl moiety with a naphthyl ring, have been shown to improve the antibacterial effect, especially against vancomycin-resistant strains.

Some derivatives have exhibited moderate inhibitory activities against Staphylococcus aureus at a concentration of 32 µg/mL. tubitak.gov.tr A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good activity against S. aureus KCTC 503 with MIC values of 4 µg/mL. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Aryl Thiazole Lead Compound | MRSA | 0.5-1.1 | cu.edu.eg |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Staphylococcus aureus KCTC 503 | 4 | nih.gov |

| Phenylthiazole derivatives | Staphylococcus aureus | 32 | tubitak.gov.tr |

The efficacy of phenylthiazole derivatives against Gram-negative bacteria has also been investigated. Certain synthesized compounds exhibited weak inhibitory activity against Escherichia coli at a MIC of 64 µg/mL. tubitak.gov.tr However, many derivatives did not show significant inhibitory activity against Gram-negative strains like E. coli 1356 at this concentration. nih.gov The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial agents.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Phenylthiazole derivatives | Escherichia coli | 64 | tubitak.gov.tr |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Escherichia coli 1356 | >64 | nih.gov |

A significant area of research has been the evaluation of phenylthiazole derivatives against antibiotic-resistant bacteria. These compounds have demonstrated promising activity against methicillin-resistant staphylococcal strains and several vancomycin-resistant staphylococcal and enterococcal species. nih.gov The azetidine-containing phenylthiazole, in particular, was highly effective against 15 multi-drug resistant (MDR) Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Staphylococcus epidermidis, and Enterococci. cu.edu.eg

One derivative, compound 8d, showed a promising MIC value of 4 µg/mL against MRSA USA300. ekb.eg Furthermore, some phenyltriazole derivatives, which replace the thiazole core with a 1,2,3-triazole ring, have shown significant activity against MRSA, with MIC values as low as ≤ 4 μg/mL. nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, phenylthiazole derivatives have been explored for their potential as antifungal agents.

Several phenylthiazole compounds have been reported to possess antifungal activity against Candida albicans and species of Cryptococcus. nih.gov One study found that a specific phenylthiazole compound (compound 1) was more potent against three strains of Cryptococcus (MIC = 0.50 µg/mL) than amphotericin B and fluconazole (B54011). nih.gov The same compound also showed potent antifungal activity against several strains of C. albicans, with MIC values of 0.50 µg/mL. nih.gov

Derivatives of 2-hydrazinyl-thiazole have shown promising anti-Candida activity, with some exhibiting MIC values four times lower than the reference drug fluconazole against Candida albicans. nih.gov Another study reported that newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity towards two reference Candida albicans strains with MIC values ranging from 0.015–3.91 µg/mL. nih.gov

Research has also explored the activity of these compounds against mold species. One phenylthiazole compound was evaluated against Aspergillus fumigatus, though specific activity levels were not detailed in the provided information. nih.gov

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Phenylthiazole compound 1 | Cryptococcus spp. | 0.50 | nih.gov |

| Phenylthiazole compound 1 | Candida albicans | 0.50 | nih.gov |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | 3.9 (four times lower than fluconazole) | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.015–3.91 | nih.gov |

Antimycobacterial Activity

Derivatives of 2-(3-Methyl-2-pyridyl)-4-phenylthiazole have been investigated for their potential to combat mycobacterial infections. Research has demonstrated that certain synthesized compounds from this class exhibit notable antimycobacterial activity. Specifically, a series of novel 2-(pyridin-2-yl)thiazole derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Rv. The results of these studies indicated that some of these compounds displayed significant antimycobacterial properties.

In Vitro Assay Methodologies

The evaluation of the antimycobacterial and anticancer activities of this compound and its derivatives relies on a variety of established in vitro assay methodologies. To determine the antimycobacterial efficacy, the Minimum Inhibitory Concentration (MIC) is a key parameter that is frequently determined. This is often accomplished using methods such as the agar (B569324) streak dilution method.

For assessing anticancer properties, the cytotoxicity of these compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Anticancer and Cytotoxicity Activities

Substantial research has been dedicated to exploring the anticancer and cytotoxic potential of this compound and its derivatives. These compounds have been shown to exhibit inhibitory effects against a range of cancer cell lines, suggesting their potential as a basis for the development of new anticancer agents.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic effects of these thiazole derivatives have been tested against several human cancer cell lines. In one study, a series of 2-(pyridin-2-yl)thiazole derivatives were evaluated for their in vitro cytotoxicity against the human hepatocellular carcinoma cell line (HepG-2) and the human breast adenocarcinoma cell line (MCF-7). One particular compound, 4-(4-bromophenyl)-2-(3-methyl-2-pyridyl)thiazole, demonstrated significant dose-dependent cytotoxicity against both cell lines.

Another study investigated a series of 2,4-disubstituted-thiazole derivatives and found that a compound with a 3-methyl-2-pyridyl group at the 2-position and a 4-bromophenyl group at the 4-position exhibited the most potent cytotoxic activity against HepG-2 and MCF-7 cell lines, with IC50 values of 0.31 µM and 0.42 µM, respectively. This compound also showed significant cytotoxicity against the human prostate cancer cell line (PC3).

Furthermore, other research has explored the cytotoxicity of similar compounds against the human larynx carcinoma cell line (Hep-2) and chronic myelogenous leukemia (K562) cells. The results indicated that some of these derivatives possess considerable cytotoxic potential against these cell lines as well.

Interactive Data Table: In Vitro Cytotoxicity (IC50 µM) of Selected this compound Derivatives

| Compound | HepG-2 | MCF-7 | PC3 |

| 4-(4-bromophenyl)-2-(3-methyl-2-pyridyl)thiazole | 0.31 | 0.42 | - |

Note: "-" indicates data not reported in the reviewed sources.

Antiproliferative Effects

The anticancer activity of this compound derivatives is largely attributed to their antiproliferative effects. These compounds have been shown to inhibit the growth and proliferation of cancer cells. The cytotoxic activities observed in various cancer cell lines are a direct consequence of the antiproliferative properties of these molecules. The dose-dependent reduction in cell viability, as measured by assays like the MTT assay, confirms their ability to impede the proliferation of cancerous cells.

Enzyme Inhibition in Cancer Pathways

One of the mechanisms through which these thiazole derivatives may exert their anticancer effects is through the inhibition of key enzymes involved in cancer signaling pathways. Research has pointed towards the potential of thiazole-containing compounds to act as inhibitors of receptor tyrosine kinases. Specifically, certain derivatives have been investigated as potential inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway is often dysregulated in various cancers, and its inhibition is a promising strategy for cancer therapy. The structural features of the this compound scaffold make it a candidate for designing potent c-Met inhibitors.

In Vitro Assay Methodologies (e.g., MTT Assay)

The assessment of cytotoxicity is a fundamental step in drug discovery, often evaluated using the MTT assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation. The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals. nih.govnih.gov This conversion is carried out by mitochondrial reductase enzymes, primarily in metabolically active, viable cells. nih.govnih.gov

The standard procedure involves seeding cells in a multi-well plate and allowing them to adhere. Subsequently, the cells are exposed to various concentrations of the test compounds, such as thiazole derivatives, for a defined period. Following incubation, an MTT solution is added to each well. usp.br If viable cells are present, the MTT is reduced to formazan, which accumulates both intracellularly and on the cell surface. nih.gov A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is then added to dissolve these water-insoluble crystals, resulting in a colored solution. nih.gov The intensity of this color, which is directly proportional to the number of living cells, is quantified by measuring the optical density (OD) with a spectrophotometer, typically at a wavelength around 570 nm. nih.gov This assay is a reliable tool for determining the cytotoxic potential of novel compounds. japsonline.com

Anti-inflammatory Activity

Derivatives of the thiazole scaffold have demonstrated notable anti-inflammatory properties in various in vitro models. wjpmr.comresearchgate.net Inflammation is a complex biological response to harmful stimuli, and its modulation is a key therapeutic goal for many diseases. The anti-inflammatory potential of synthetic compounds, including substituted phenylthiazole derivatives, is often evaluated through their ability to interfere with processes central to the inflammatory response. wjpmr.com

Studies on a series of novel 2-pyridyl-2-thiobenzothiazole compounds revealed significant anti-inflammatory properties when investigated through in vitro methods. nih.gov One particular derivative, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, was found to have the most potent anti-inflammatory activity, reportedly being 1.34 times more active than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Similarly, certain 2,4-disubstituted thiazole derivatives have shown anti-inflammatory activity comparable to or better than the standard drug diclofenac (B195802) sodium in in vitro assays. rasayanjournal.co.in

In Vitro Assay Methodologies (e.g., Albumin Denaturation Method)

A primary mechanism underlying inflammation is the denaturation of proteins. Consequently, an effective in vitro screening method for anti-inflammatory agents is the albumin denaturation assay. This method assesses the ability of a compound to inhibit the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, which is induced by heat. medwinpublishers.comnih.gov Many NSAIDs are known to inhibit protein denaturation.

The methodology involves preparing a reaction mixture containing the test compound at various concentrations and a solution of albumin. asianjpr.com This mixture is first incubated at physiological temperature and then subjected to heat (e.g., 70°C) to induce denaturation. nih.gov In the presence of an effective anti-inflammatory agent, the protein is stabilized, and denaturation is reduced. The extent of denaturation is quantified by measuring the turbidity of the solution at 660 nm after it cools. asianjpr.comnih.gov A lower turbidity indicates a higher level of inhibition. The percentage inhibition of protein denaturation is calculated and compared to a standard drug, such as diclofenac sodium. rasayanjournal.co.innih.gov This assay serves as a valuable and straightforward preliminary test for anti-inflammatory potential. medwinpublishers.comnih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Thiazole Derivatives by Albumin Denaturation Method

| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | Reference |

|---|---|---|---|

| 2-(2,3-dimethylphenylamino)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide (6a) | 800 | 76.62 | rasayanjournal.co.in |

| 2-(2,3-dimethylphenylamino)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide (6a) | 1600 | 78.81 | rasayanjournal.co.in |

| 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide (6c) | 400 | 71.20 | rasayanjournal.co.in |

| 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide (6c) | 800 | 75.65 | rasayanjournal.co.in |

| 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide (6c) | 1600 | 79.93 | rasayanjournal.co.in |

| Diclofenac Sodium (Standard) | 800 | 74.53 | rasayanjournal.co.in |

| Diclofenac Sodium (Standard) | 1600 | 77.42 | rasayanjournal.co.in |

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Thiazole derivatives, particularly those containing phenolic moieties, have been investigated for their antioxidant potential. nih.gov The ability of these compounds to scavenge free radicals is a key measure of their antioxidant capacity. The antioxidant activity is often attributed to the presence of structural features, like hydroxyl groups on a benzene (B151609) ring, that can donate a hydrogen atom to neutralize radicals. nih.gov

In Vitro Assay Methodologies (e.g., DPPH Scavenging Assay, Linoleic Acid Free Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common, rapid, and reliable methods for evaluating the antioxidant activity of compounds. nih.govresearchgate.net The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The DPPH radical has a characteristic deep purple color, which is measured spectrophotometrically at approximately 517 nm. nih.gov When the radical is scavenged by an antioxidant, it is converted to its reduced form (DPPH-H), which is a pale yellow color. The resulting decrease in absorbance is proportional to the radical scavenging activity of the test compound. nih.gov The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Another method used to assess antioxidant activity is the β-carotene/linoleic acid bleaching assay. gavinpublishers.com In this system, linoleic acid produces hydroperoxides upon heating, which are free radicals that bleach the yellow color of β-carotene. An antioxidant can inhibit this bleaching by neutralizing the free radicals. The absorbance is measured over time to determine the rate of bleaching, and a slower rate indicates higher antioxidant activity. gavinpublishers.com

Table 2: DPPH Radical Scavenging Activity of Selected Thiazole Derivatives

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Ligand 4 (a pyrazole (B372694), thiazole, pyridine (B92270) hybrid) | 4.67 | nih.gov |

| Other pyrazole, thiazole, pyridine hybrids | 20.56 - 45.32 | nih.gov |

| Ascorbic Acid (Standard) | 3.89 | nih.gov |

Anticonvulsant Activity

Thiazole-containing compounds have emerged as a promising class for the development of new anticonvulsant agents. researchgate.net Preclinical evaluation of these derivatives is typically conducted using well-established rodent models of seizures, primarily the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.net

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that can prevent the spread of seizures. nih.gov The scPTZ test, on the other hand, induces myoclonic or clonic seizures and is useful for identifying compounds that can increase the seizure threshold. nih.govbiomedpharmajournal.org A number of thiazole derivatives, including hybrids with thiazolidinone and triazole rings, have demonstrated significant anticonvulsant activity in both of these models. mdpi.comnih.gov For instance, some triazolyl-thiazole derivatives have shown high efficacy in the MES screen, providing protection from seizures at various doses. nih.gov The potency of these compounds is often compared to standard antiepileptic drugs like carbamazepine (B1668303) and sodium valproate. mdpi.combiomedpharmajournal.org

Enzyme Inhibition Studies (e.g., Alpha Amylase Inhibition)

The inhibition of enzymes involved in metabolic pathways is a key strategy for treating various diseases. Thiazole derivatives have been extensively studied as inhibitors of α-amylase, a critical enzyme in carbohydrate digestion. nih.gov By inhibiting α-amylase, the breakdown of complex carbohydrates like starch into simple sugars is slowed, which helps in managing post-prandial hyperglycemia in type 2 diabetes. nih.govnih.gov

The in vitro α-amylase inhibition assay measures the ability of a compound to block the enzyme's activity. The results are typically expressed as an IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Numerous studies have reported that various thiazole-based compounds, including those hybridized with triazole, benzimidazole, and other heterocyclic systems, exhibit potent α-amylase inhibitory activity. nih.govresearchgate.net In several cases, the synthesized derivatives have shown inhibitory potential greater than that of acarbose, a standard antidiabetic drug used as a positive control. nih.govresearchgate.net

Table 3: In Vitro α-Amylase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | IC50 Range (µM) | Standard (Acarbose) IC50 (µM) | Reference |

|---|---|---|---|

| 6-bromo-2-phenyl substituted quinoline-thiazole hybrid (3a) | 5.33 ± 0.01 | 2.92 ± 0.02 | researchgate.net |

| 6-bromo-8-iodo-2-phenyl-substituted quinoline-thiazole hybrid (3i) | 1.18 ± 0.06 | 2.92 ± 0.02 | researchgate.net |

| 6-iodo-2-(4-fluorophenyl)-substituted quinoline-thiazole hybrid (3f) | 0.64 ± 0.01 | 2.92 ± 0.02 | researchgate.net |

| Arylidenehydrazinyl-4-methoxyphenylthiazoles | 7.91 ± 0.07 to 28.57 ± 0.1 | Not specified in source | researchgate.net |

Central Nervous System (CNS) Activity (e.g., Dopamine (B1211576) Agonist Properties)

While direct studies on the central nervous system (CNS) activity of this compound are not extensively documented in publicly available research, the chemical scaffold combining a pyridine and a thiazole ring is present in various compounds investigated for their CNS-active properties, particularly as dopamine agonists.

Research into structurally related compounds provides insights into the potential for this class of molecules to interact with dopamine receptors. For instance, a series of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines has been identified as a novel class of orally active dopamine (DA) agonists with significant effects on the central nervous system. nih.gov Notably, compounds such as 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine (B1678594) (PD 118440) and its allyl analogue (PD 120697) have demonstrated pronounced CNS effects in preclinical models. nih.gov These effects were observed in tests including binding to dopamine receptors, inhibition of striatal dopamine synthesis, and reduction of spontaneous locomotor activity in rats. nih.gov The dopaminergic activity in this series was found to be highly dependent on the nature of the N-alkyl substituent and the saturation level of the pyridine ring. nih.gov

Furthermore, the well-established dopamine agonist, pramipexole (B1678040), is an aminothiazole derivative. nih.gov It exhibits high selectivity and full activity at dopamine D2 subfamily receptors, with a particular affinity for the D3 receptor subtype. nih.gov This characteristic is believed to contribute to its efficacy in treating both motor and psychiatric symptoms associated with Parkinson's disease. nih.gov The established activity of compounds like pramipexole underscores the potential of the thiazole moiety as a key pharmacophore for dopamine receptor agonism.

While these examples are not of this compound itself, they highlight a plausible rationale for investigating this compound and its derivatives for potential dopamine agonist properties and other CNS-related activities. The specific substitution pattern of the methyl group on the pyridine ring and the phenyl group on the thiazole ring would be critical determinants of the precise pharmacological profile.

Preclinical Pharmacokinetics / ADME Studies (e.g., Metabolic Stability)

In one study, a new series of phenylthiazoles was developed that demonstrated enhanced stability to hepatic metabolism compared to first-generation compounds. nih.gov These derivatives were reported to have a biological half-life of more than six hours, indicating improved metabolic stability, which is a desirable attribute for drug candidates. nih.gov

In silico ADME predictions are often used in the early stages of drug discovery to forecast the pharmacokinetic properties of novel compounds. For a novel 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine derivative, in silico studies were conducted using software like SwissADME and pkCSM to evaluate its pharmacokinetic profile. researchgate.net Such computational tools can predict a range of ADME parameters, including absorption, distribution, metabolism, and excretion properties. researchgate.net

Another study on benzothiazole-phenyl analogs highlighted the importance of molecular structure in metabolic stability. nih.gov It was noted that the introduction of fluorine atoms at specific positions could increase microsomal stability, suggesting that this part of the molecule might be involved in the initial degradation process. nih.gov

Below is an interactive table summarizing in silico ADME predictions for a related class of benzothiazole-based oxadiazole derivatives, illustrating the types of parameters evaluated in preclinical studies. nih.gov

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Predicted Absorption (%) |

| 7 | 325 | 3.2 | 4 | 1 | >70 |

| 14 | Not specified | Not specified | Not specified | Not specified | 86.77 |

| 5, 9, 12, 15, 16, 17 | Not specified | Not specified | Not specified | Not specified | >70 |

This table is illustrative and based on data for related benzothiazole (B30560) compounds, not this compound itself. nih.gov

Structure Activity Relationship Sar and Pharmacophore Development

Influence of Substituents on Biological Activity

The biological activity of the 2-(pyridyl)thiazole scaffold is highly dependent on the nature and position of substituents on both the thiazole (B1198619) and pyridine (B92270) rings. Research on various derivatives has provided insights into how different functional groups can modulate the pharmacological profile of these compounds.

Substituents on the 4-phenyl ring of the thiazole moiety play a critical role in determining the biological efficacy of this class of compounds. Studies on related 2,4-disubstituted thiazole derivatives have demonstrated that both electron-donating and electron-withdrawing groups on the phenyl ring can significantly influence antimicrobial activity. nih.gov For instance, the presence of a nitro (NO₂) group, which is electron-withdrawing, or a methoxy (B1213986) (OCH₃) group, which is electron-donating, at the para position of the phenyl ring has been shown to be beneficial for activity. nih.gov

In a series of thiazole-bearing analogues, it was observed that para-halogen-substituted phenyl groups attached to the thiazole ring were important for anticonvulsant activity. nih.gov Specifically, compounds with chloro or methyl groups on the phenyl ring at the C4 position of the thiazole have demonstrated notable antitumor activity. nih.gov Furthermore, research on other phenylthiazole derivatives has indicated that the presence of various groups such as chloro, bromo, fluoro, hydroxyl methyl, and methyl on the phenyl ring is crucial for their biological effects. nih.gov

The following table summarizes the impact of substituents on the 4-phenyl ring of thiazole derivatives based on findings from various studies.

| Substituent on 4-Phenyl Ring | Position | Observed Effect on Biological Activity | Compound Series |

|---|---|---|---|

| Nitro (NO₂) | para | Beneficial for antimicrobial activity | 2,4-disubstituted thiazoles |

| Methoxy (OCH₃) | para | Beneficial for antimicrobial activity | 2,4-disubstituted thiazoles |